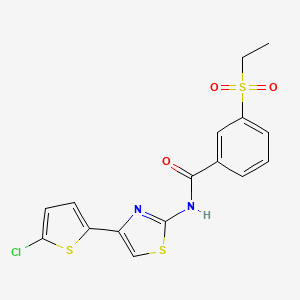
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazolyl group and an ethylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 5-chlorothiophene-2-carboxylic acid with thioamide under cyclization conditions.
Coupling with Benzamide: The thiazole derivative is then coupled with 3-(ethylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The chlorine atom in the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
科学研究应用
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
相似化合物的比较
Similar Compounds
- 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
- 5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine
Uniqueness
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications where precise molecular interactions are required, such as in targeted drug design and advanced materials.
生物活性
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic compound characterized by a complex molecular structure that includes heterocyclic rings, specifically thiazole and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClN3OS, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The compound features a thiazole ring connected to a chlorothiophene substituent and an ethylsulfonyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H12ClN3OS |
| Molecular Weight | 301.76 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anti-inflammatory, and analgesic effects.
Antimicrobial Activity
In vitro studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, derivatives containing thiophene and thiazole rings have demonstrated moderate antimicrobial activity against various bacterial strains. The incorporation of the chlorothiophene group enhances this activity due to its electron-withdrawing nature, which may improve the compound's ability to interact with microbial targets.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential using COX enzyme assays. In one study, derivatives similar to this compound were found to be potent inhibitors of COX-2 with IC50 values ranging from 0.76 to 9.01 μM, indicating strong anti-inflammatory properties comparable to established anti-inflammatory drugs like celecoxib .
Analgesic Activity
In vivo studies have further confirmed the analgesic effects of related thiazole derivatives. Using the hot plate method for assessing pain response in animal models, compounds demonstrated significant analgesic activity at various dosages (5, 10, and 20 mg/kg), suggesting potential therapeutic applications in pain management .
Case Studies
- Study on COX Inhibition : A series of thiazole derivatives were synthesized and screened for their ability to inhibit COX enzymes. Compounds with structural similarities to this compound exhibited selective inhibition of COX-2 over COX-1, highlighting their potential as safer anti-inflammatory agents .
- Antimicrobial Evaluation : In a comparative study of various thiazole derivatives against Gram-positive and Gram-negative bacteria, compounds with the chlorothiophene substituent showed enhanced antibacterial activity compared to those without this modification. This suggests that structural variations significantly impact biological efficacy .
属性
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S3/c1-2-25(21,22)11-5-3-4-10(8-11)15(20)19-16-18-12(9-23-16)13-6-7-14(17)24-13/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUSQTYMOMNNIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














